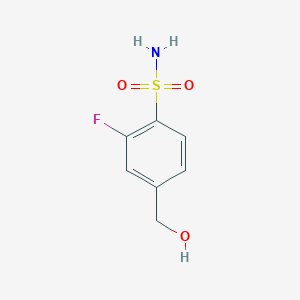

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide

Description

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a hydroxymethyl (-CH2OH) group at the para position relative to the sulfonamide moiety and a fluorine atom at the ortho position. The fluorine atom at position 2 likely influences electronic properties, such as altering the pKa of the sulfonamide group and enhancing metabolic stability, a feature common in drug design .

Properties

IUPAC Name |

2-fluoro-4-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXNSMAPPHQOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513613-79-0 | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide typically involves the introduction of the fluorine and hydroxymethyl groups onto the benzenesulfonamide core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: 2-Fluoro-4-(carboxymethyl)benzenesulfonamide.

Reduction: this compound.

Substitution: 2-Substituted-4-(hydroxymethyl)benzenesulfonamide derivatives.

Scientific Research Applications

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Notes:

- Hydroxymethyl vs. Methyl (2-Fluoro-4-methylbenzenesulfonamide): The hydroxymethyl group in the target compound introduces a polar hydroxyl group, likely improving solubility and hydrogen-bonding capacity compared to the methyl group in its analog .

- Bioisosteric Replacements (Tetrazole Derivative): The tetrazole ring in mimics carboxylate groups, suggesting applications in metalloenzyme inhibition (e.g., carbonic anhydrase).

- Pyrrolidinone Substituent: The cyclic ketone and phenyl group in introduce conformational rigidity and lipophilicity, contrasting with the hydroxymethyl group’s flexibility and polarity.

Physicochemical Properties

- Hydrophilicity: The hydroxymethyl group likely confers higher aqueous solubility than methyl (logP reduction by ~0.5–1.0 units) .

- Electron-Withdrawing Effects: Fluorine at position 2 stabilizes the sulfonamide’s deprotonated form, increasing acidity (predicted pKa ~8–9) compared to non-fluorinated analogs .

- Thermal Stability: Sulfonamides generally exhibit high thermal stability (>200°C), but hydroxymethyl’s polarity may slightly lower melting points compared to methyl or bromo derivatives.

Biological Activity

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula CHFNOS. It is a derivative of benzenesulfonamide, characterized by the presence of a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr), where fluorinating agents like potassium fluoride are employed to introduce the fluorine atom. The hydroxymethyl group can be introduced through formylation followed by reduction. The compound's unique structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with enzymes that utilize PABA as a substrate, disrupting essential biochemical pathways in microorganisms. The presence of the fluorine atom enhances binding affinity to target sites, thereby increasing potency against pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that it displays bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are under investigation, but initial findings indicate promising results in various cancer cell lines .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-(methyl)benzenesulfonamide | Methyl group instead of hydroxymethyl | Moderate antibacterial activity |

| 2-Fluoro-4-(hydroxymethyl)benzoic acid | Hydroxymethyl group without sulfonamide | Limited antimicrobial activity |

| 4-(Hydroxymethyl)benzenesulfonamide | Lacks fluorine substitution | Effective against certain bacteria |

The presence of both the fluorine and hydroxymethyl groups in this compound contributes to its enhanced solubility and reactivity compared to other derivatives.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A study published in MDPI evaluated the compound's effectiveness against biofilm-forming bacteria, showing significant inhibition rates compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines, revealing a dose-dependent response that suggests potential for therapeutic use .

- Mechanism Exploration : Research exploring the molecular interactions between this compound and bacterial enzymes provided insights into how it disrupts metabolic pathways critical for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.